2-bromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
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Overview
Description
4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of bromine, hydroxyl, nitro, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves a multi-step process. One common method includes the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2-(4-methyl-1,3-benzoxazol-2-yl)aniline under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde derivatives.
Reduction: Formation of 3-bromo-2-hydroxy-5-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s bromine, hydroxyl, and nitro groups can participate in various biochemical interactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL derivatives
Uniqueness
The uniqueness of 4-[(E)-[(3-BROMO-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications, while the benzoxazole moiety contributes to its potential biological activities.
Properties
Molecular Formula |
C21H14BrN3O5 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-bromo-6-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O5/c1-11-3-2-4-18-19(11)24-21(30-18)15-8-13(5-6-17(15)26)23-10-12-7-14(25(28)29)9-16(22)20(12)27/h2-10,26-27H,1H3 |
InChI Key |
AHVBVLXHMYVOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)O |
Origin of Product |
United States |
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